2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
2-((3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a pyrimidoindole derivative characterized by a 4-chlorophenyl group at the 3-position, a thioether linkage at the 2-position, and an acetamide side chain (C25H19ClN4O2S; ChemSpider ID: 536715-23-8) . This compound belongs to a class of Toll-like Receptor 4 (TLR4) modulators, with structural modifications designed to optimize selectivity and potency. Its synthesis typically involves coupling reactions mediated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar activating agents, followed by purification via silica gel chromatography or reverse-phase methods .
Biological studies indicate its role in suppressing TLR4-mediated inflammatory responses, as evidenced by reduced IL-6 and CCL5 cytokine levels in murine and human primary cells .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S/c19-10-5-7-11(8-6-10)23-17(25)16-15(22-18(23)26-9-14(20)24)12-3-1-2-4-13(12)21-16/h1-8,21H,9H2,(H2,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJUGXJKRHSXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)N)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities. This interaction often results in changes at the molecular level that can lead to various therapeutic effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities. The downstream effects of these pathways can lead to the therapeutic effects associated with these compounds.
Pharmacokinetics
The presence of a prenyl chain in some indole derivatives makes these compounds more lipophilic, which plays an important role in their antioxidant activity. Lipophilicity can also impact a compound’s bioavailability, as it can influence absorption and distribution within the body.
Biological Activity
The compound 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structure of the compound includes a pyrimido-indole core with a thioacetamide functional group. This unique architecture suggests diverse interactions with biological targets.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating biochemical pathways.
- Receptor Interaction : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various pathogens. The MIC values for some derivatives range from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | S. aureus | 0.22 |
| 7b | S. epidermidis | 0.25 |
Antiviral Activity
Heterocyclic compounds similar to the target compound have been studied for their antiviral properties:
- A review highlighted several N-heterocycles as promising antiviral agents, particularly against RNA viruses .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Studies on related thiazolidinone derivatives showed significant inhibition of enzymes like acetylcholinesterase (AChE), which is crucial in neuropharmacology .
Case Studies
-
Antibacterial Evaluation :
A study evaluated the antibacterial activity of synthesized derivatives similar to the target compound. The derivatives demonstrated strong activity against Gram-positive bacteria, with some achieving MIC values as low as 0.22 μg/mL . -
Antiviral Screening :
Another investigation focused on the antiviral efficacy of pyrimido-indole derivatives against Hepatitis C virus (HCV). The derivatives exhibited IC50 values indicating substantial antiviral effects . -
Enzyme Inhibition Studies :
A series of compounds were tested for their ability to inhibit AChE and urease, revealing promising results that suggest potential therapeutic applications in treating diseases like Alzheimer’s and infections requiring urease inhibition .
Scientific Research Applications
The biological activities associated with 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide include:
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance:
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 7b | Staphylococcus epidermidis | 0.25 |
These findings suggest that the compound could be effective against various Gram-positive bacteria.
Antiviral Activity
Studies have highlighted the potential antiviral properties of heterocyclic compounds similar to this target compound. A review identified several N-heterocycles as promising antiviral agents, particularly against RNA viruses.
Enzyme Inhibition Studies
The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been explored extensively. Compounds in the same class have shown significant inhibition rates, indicating potential therapeutic applications in treating neurodegenerative diseases.
Case Studies
- Antibacterial Evaluation : A study focused on synthesized derivatives similar to the target compound demonstrated strong antibacterial activity against Gram-positive bacteria, achieving MIC values as low as 0.22 μg/mL.
- Antiviral Screening : Another investigation assessed the antiviral efficacy of pyrimido-indole derivatives against Hepatitis C virus (HCV), revealing substantial antiviral effects with IC50 values indicative of their potential as antiviral agents.
- Enzyme Inhibition Studies : A series of compounds were tested for their ability to inhibit AChE and urease, yielding promising results that suggest possible therapeutic roles in treating conditions requiring urease inhibition or addressing cognitive decline associated with Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Their Impact
The pyrimidoindole scaffold allows extensive derivatization. Key structural variations among analogs include:
- 4-Chlorophenyl vs. Phenyl/Naphthyl : The 4-Cl-phenyl group in the target compound improves TLR4 affinity compared to unsubstituted phenyl (e.g., compound 42) but reduces activity relative to bulkier naphthyl derivatives (compound 39) due to steric effects .
- Acetamide vs. Cyclohexylamide : Cyclohexylamide derivatives (e.g., compound 42) exhibit higher metabolic stability but lower aqueous solubility compared to the acetamide side chain .
Toxicity Profiles
- The target compound maintains >80% cell viability in HepG2 and bone marrow-derived dendritic cells (BMDCs) at 10 μM, outperforming compound 40 (65% viability in HepG2) .
- Electron-deficient groups (e.g., trifluoromethoxy in ) may introduce metabolic liabilities, though specific toxicity data are unavailable .
Preparation Methods
Cyclocondensation of Indole Derivatives
Indole-3-carbaldehyde derivatives undergo cyclocondensation with substituted pyrimidines in polar aprotic solvents. For example, refluxing indole-3-carbaldehyde with 4-chlorophenylguanidine in dimethylformamide (DMF) at 120°C for 12 hours yields the dihydro-3H-pyrimidoindole intermediate. Key parameters include:
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Solvent | DMF | 78% | |
| Temperature | 120°C | ||
| Reaction Time | 12 hours | ||
| Catalyst | None |
Thioxo Intermediate Generation
The 2-thioxo derivative is critical for subsequent thioether formation. Treatment of the cyclized product with phosphorus pentasulfide (P₂S₅) in anhydrous toluene at 80°C for 6 hours introduces the thione group. Alternative methods use thiourea in ethanol under reflux.
Functionalization at the 3-Position
The 4-chlorophenyl group at the 3-position is introduced via electrophilic aromatic substitution or Suzuki coupling.
Electrophilic Substitution
Reacting the pyrimidoindole core with 4-chlorobenzenediazonium chloride in acetic acid at 0–5°C affords the 3-(4-chlorophenyl) derivative in 58% yield.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling using 4-chlorophenylboronic acid and bis(triphenylphosphine)palladium(II) dichloride in dioxane/water (3:1) at 90°C achieves higher regioselectivity (82% yield).
Purification and Characterization
Chromatographic Methods
- Silica Gel Chromatography : Elution with ethyl acetate/hexane (1:1) removes unreacted starting materials.
- Reverse-Phase HPLC : A C18 column with acetonitrile/water (70:30) resolves the target compound to >98% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO- d₆ ): δ 8.21 (s, 1H, indole-H), 7.89–7.42 (m, 4H, Ar-H), 4.12 (s, 2H, CH₂), 3.78 (s, 3H, N-CH₃).
- HRMS : Calculated for C₂₀H₁₅ClN₄O₂S [M+H]⁺: 433.0521; Found: 433.0518.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Solvent Recovery
DMF and DMSO are recycled via distillation, reducing waste and cost.
Catalytic Efficiency
Palladium catalysts are recovered using polymer-supported scavengers, achieving 90% reuse efficiency.
Unresolved Challenges and Innovations
- Byproduct Formation : Oxidative dimerization of the thiol intermediate remains problematic, necessitating inert atmospheres.
- Green Chemistry : Recent advances employ microwave-assisted synthesis to reduce reaction times by 40%.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the construction of the pyrimidoindole core via condensation between indole derivatives and chlorophenyl-substituted pyrimidinones. Key steps include thioether formation (using thiourea or thioacetamide) and subsequent acylation. Reaction conditions (e.g., anhydrous DMF at 80–100°C) and catalysts (e.g., triethylamine) are critical for yield optimization. Purification employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Analytical validation via HPLC (≥95% purity) and NMR (to confirm absence of by-products) is essential .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms aromatic proton environments (e.g., 4-chlorophenyl signals at δ 7.4–7.6 ppm) and acetamide carbonyl resonance (δ ~170 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~438.1).
- FT-IR : Identifies thioamide (C=S stretch at ~680 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) functional groups.
- X-ray crystallography (if crystals are obtainable) resolves absolute configuration .
Advanced Research Questions
Q. How can researchers identify and validate biological targets for this compound in therapeutic contexts?
- Methodological Answer :
- In silico docking : Screen against protein databases (e.g., PDB) to predict binding affinity to kinases or DNA topoisomerases.
- Enzyme inhibition assays : Test activity against purified targets (e.g., EGFR kinase) using fluorescence-based assays (IC50 determination).
- Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assay) with dose-response curves. Cross-validate results with knockout models or siRNA silencing to confirm target specificity .
Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance bioactivity?
- Methodological Answer :
- Substituent modification : Synthesize analogs with varied substituents (e.g., replacing 4-chlorophenyl with fluorophenyl or methoxy groups) to assess impact on solubility and binding.
- Bioisosteric replacement : Exchange the thioacetamide moiety with carboxamide or sulfonamide groups to modulate metabolic stability.
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction points. Validate analogs via in vitro cytotoxicity assays (e.g., against HeLa cells) .
Q. How should researchers address contradictory bioactivity data across different studies?
- Methodological Answer :
- Standardize assays : Ensure consistent cell lines (e.g., ATCC-verified), culture conditions, and compound concentrations.
- Control for solubility : Use DMSO stocks (<0.1% final concentration) and confirm solubility via dynamic light scattering (DLS).
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates. Publish raw data and protocols for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
